molecular formula C14H24N2O3 B2972810 N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2361720-60-5

N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide

Cat. No. B2972810
CAS RN: 2361720-60-5
M. Wt: 268.357
InChI Key: REYLQOMWELVTTM-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and can have a significant impact on their quality of life. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of chronic pain.

Mechanism of Action

N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide works by blocking a specific type of ion channel called the Nav1.7 channel. This channel is responsible for transmitting pain signals from the periphery to the central nervous system. By blocking this channel, this compound reduces the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on other ion channels and has a favorable safety profile. This compound is rapidly absorbed into the bloodstream and has a half-life of approximately 12 hours. This compound is primarily metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and modified. This compound has a well-defined mechanism of action, making it a useful tool for studying pain pathways. However, this compound has limitations as well. It is a potent blocker of the Nav1.7 channel, which may limit its use in studying other ion channels involved in pain transmission.

Future Directions

There are several future directions for the development of N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide. One potential direction is the development of new formulations that can improve the bioavailability and pharmacokinetic properties of the drug. Another direction is the exploration of the potential therapeutic benefits of this compound for other conditions, such as neuropathic pain, inflammatory pain, and cancer pain. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in clinical trials.

Synthesis Methods

N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide is synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. The process involves the use of hazardous chemicals and requires strict adherence to safety protocols.

Scientific Research Applications

N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide has been extensively studied in preclinical models of chronic pain. These studies have demonstrated that this compound is effective in reducing pain and has a favorable safety profile. This compound has also been shown to have potential therapeutic benefits for other conditions, such as neuropathic pain, inflammatory pain, and cancer pain.

properties

IUPAC Name

N-ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-4-13(17)16(5-2)10-14(18)15(3)9-12-7-6-8-19-11-12/h4,12H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLQOMWELVTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N(C)CC1CCCOC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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